molecular formula C8H7NO2S B1492237 Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate CAS No. 2098042-10-3

Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Cat. No. B1492237
M. Wt: 181.21 g/mol
InChI Key: PVLDLCHIIQOGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is a chemical compound with the molecular formula C8H7NO2S. It has a molecular weight of 181.21 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” consists of a five-membered thiazole ring attached to a prop-2-ynoate group . The thiazole ring is a heterocyclic compound that includes one sulfur and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” are not fully detailed in the retrieved data. Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Versatile Intermediates for Heterocyclic Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a diverse set of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, these compounds are accessible either directly in a single step or with just one additional step, highlighting the compound's utility in heterocyclic chemistry (Honey et al., 2012).

Antimicrobial Activity

Ethyl(3-aryl-2-bromo)propanoate reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form compounds exhibiting antimicrobial activity. This synthesis pathway leads to 5-(R 1 -benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, demonstrating the potential of these compounds in antimicrobial research (Цялковский et al., 2005).

Molecular Dye Formation and Optical Properties

Quantum-chemical calculations for monomers, dimers, and tetramers of specific thiacarbocyanine dyes, including 3-ethyl-2-[(1E,3E)-3-(3-ethyl-1,3-thiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-thiazol-3-ium chloride, have been conducted. These studies reveal the capability of forming π-stacking-dimers and various tetramers, affecting the energy of tetramer formation and absorption band shifts. This research provides insights into the structural and optical properties of thiacarbocyanine dyes for potential applications in dye-sensitized solar cells and organic electronics (Avakyan et al., 2014).

Development of Anticancer Compounds

A series of thiazolo[3,2-a]pyridines, prepared using a multicomponent reaction with high yields, demonstrates promising anticancer activity across a range of cancer cell lines. This highlights the compound's role in the synthesis of potential anticancer agents, showcasing the application of ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate derivatives in medical research and drug development (Altug et al., 2011).

properties

IUPAC Name

ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLDLCHIIQOGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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